6-Hydroxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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Overview
Description
6-Hydroxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H11NO3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 1,2,3,4-tetrahydroquinoline.
Industrial Production Methods: Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.
Reduction: Reduction of the carboxyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-Hydroxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective properties in models of neurodegenerative diseases.
Industry: Utilized in the development of dyes, pesticides, and photosensitizers.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It enhances the activity of antioxidant enzymes and reduces oxidative stress in cells. The molecular targets include pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) and forkhead box O1 (Foxo1), which are crucial for cellular defense mechanisms .
Comparison with Similar Compounds
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline: Exhibits diverse biological activities and is used in the synthesis of various alkaloids.
8-Hydroxy-1,2,3,4-tetrahydroquinoline: Another hydroxylated derivative with potential antioxidant properties.
Uniqueness: 6-Hydroxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and carboxyl groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
920739-82-8 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-8-4-3-7-6(2-1-5-11-7)9(8)10(13)14/h3-4,11-12H,1-2,5H2,(H,13,14) |
InChI Key |
OPCASZGKTYJQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)O)O)NC1 |
Origin of Product |
United States |
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